molecular formula C15H16N2O B2722805 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline CAS No. 1895688-09-1

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline

Cat. No.: B2722805
CAS No.: 1895688-09-1
M. Wt: 240.306
InChI Key: MOIHSPFYOWNDCP-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline typically involves the condensation of 2-methoxyaniline with 1,2-dicarbonyl compounds under acidic or basic conditions. One common method includes the reaction of 2-methoxyaniline with glyoxal in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to facilitate the formation of the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline or tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and tetrahydroquinoxalines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline involves its interaction with molecular targets such as enzymes, receptors, and DNA. The methoxyphenyl group can enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-1,2-dihydroquinoxaline
  • 4-(2-Methoxyphenyl)piperazine
  • 2-Methoxyphenyl isocyanate

Uniqueness

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the dihydroquinoxaline core differentiates it from other similar compounds, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

4-(2-methoxyphenyl)-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-18-15-9-5-4-8-14(15)17-11-10-16-12-6-2-3-7-13(12)17/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIHSPFYOWNDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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